molecular formula C18H17BrN2O2 B4395150 4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4395150
M. Wt: 373.2 g/mol
InChI Key: URPYXNUUQKBSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as BRD-K77996329, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 398.3 g/mol.

Scientific Research Applications

Potential Antipsychotic Agents

4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide and related compounds have been studied for their potential as antipsychotic agents. Specifically, their affinity for dopamine D-2 receptors and their effect on behavioral responses in animal models have been evaluated. These compounds, including benzamide derivatives, have shown promise for investigations related to dopamine-mediated responses, potentially indicating a lower tendency to induce extrapyramidal side effects at effective doses for psychosis treatment (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Effects on Intestinal Peristalsis

Research on similar benzamide derivatives like bromopride has been conducted to study their effects on intestinal motility. Studies involving dogs have shown that such compounds can increase the number and amplitude of intestinal contractions without affecting the normal cycle of motor activity in the intestine (Sava, Angel, Schang, & Grenier, 1979).

Antitumor Potential

Tryptamine salicylic acid derivatives, structurally related to 4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies have demonstrated that certain derivatives can inhibit colony formation and induce apoptosis in cancer cells, suggesting potential as anticancer agents (Xiong, He, Deng, Liu, Lei, Xie, Cao, Chen, Peng, & Tang, 2019).

properties

IUPAC Name

4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-23-15-6-7-17-16(10-15)13(11-21-17)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPYXNUUQKBSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.